molecular formula C20H27NO4 B587653 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate CAS No. 143269-62-9

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate

Cat. No.: B587653
CAS No.: 143269-62-9
M. Wt: 345.439
InChI Key: KMOLKUNBVGJJIE-GZTJUZNOSA-N
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Preparation Methods

The synthesis of 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate typically involves the esterification of 3,4-dimethoxycinnamic acid with 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate can undergo various chemical reactions, including:

Scientific Research Applications

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. The compound absorbs UV radiation and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This process helps prevent UV-induced skin damage and reduces the risk of skin cancer .

Comparison with Similar Compounds

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate can be compared with other similar compounds such as:

    2-Ethylhexyl 2-cyano-3,3-diphenylacrylate:

    2-Ethylhexyl 4-methoxycinnamate:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and UV absorption properties.

Biological Activity

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate (CAS No. 143269-62-9) is a synthetic compound primarily recognized for its application as a UV filter in sunscreen formulations. Its biological activity has garnered attention due to its potential protective effects against UV radiation, as well as its implications in various biological and chemical processes.

  • IUPAC Name: 2-ethylhexyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
  • Molecular Weight: 345.4 g/mol
  • Molecular Formula: C20H27NO4
  • CAS Number: 143269-62-9

The primary biological activity of this compound lies in its ability to absorb UV radiation. This absorption protects the skin from harmful UV rays by converting the absorbed energy into less harmful forms, such as heat. This photochemical reaction is crucial in preventing UV-induced skin damage and reducing the risk of skin cancer.

UV Protection

Research indicates that this compound effectively absorbs UV radiation, particularly in the UVB range. This property makes it a valuable ingredient in sunscreen formulations aimed at protecting against sunburn and long-term skin damage .

Antioxidant Activity

In vitro studies have demonstrated that the compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress within cells. This activity is essential for preventing cellular damage that can lead to skin aging and other dermatological issues .

Cellular Studies

Studies involving human cell lines have shown that exposure to UV radiation in the presence of this compound leads to a reduction in cyclobutane pyrimidine dimers (CPDs), which are markers of DNA damage caused by UV light. The degree of protection was found to correlate with the concentration of the compound used .

Case Studies

  • In Vivo Studies on Hairless Mice
    In a study involving hairless albino mice, topical application of formulations containing this compound significantly inhibited UVR-induced edema and epidermal thickening. The results indicated a protective effect against acute UV-induced skin damage .
  • Human Cell Line Studies
    Research conducted on human fibroblast and breast cancer cell lines assessed the compound's ability to protect against DNA damage from UV exposure. The findings revealed that the compound not only reduced CPD formation but also modulated gene expression related to DNA repair mechanisms .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological ActivityApplication
This compoundUV AbsorptionAntioxidant, DNA ProtectionSunscreens
Octyl MethoxycinnamateUV AbsorptionModerate AntioxidantSunscreens
AvobenzoneBroad-spectrum UV AbsorptionHigh Antioxidant ActivitySunscreens

This table highlights the unique properties of this compound compared to other common sunscreen agents.

Properties

IUPAC Name

2-ethylhexyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-5-7-8-15(6-2)14-25-20(22)17(13-21)11-16-9-10-18(23-3)19(12-16)24-4/h9-12,15H,5-8,14H2,1-4H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOLKUNBVGJJIE-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725407
Record name 2-Ethylhexyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143269-62-9
Record name 2-Ethylhexyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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